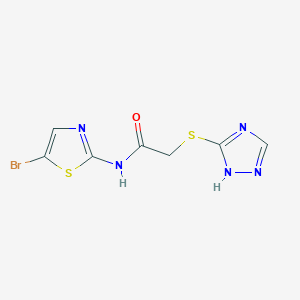

N-(5-bromo-1,3-thiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

Description

The compound N-(5-bromo-1,3-thiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide features a brominated thiazole core linked via an acetamide bridge to a 1,2,4-triazole moiety bearing a sulfanyl group. This structure combines heterocyclic motifs known for their pharmacological relevance, particularly in antimicrobial and enzyme inhibitory applications.

Properties

Molecular Formula |

C7H6BrN5OS2 |

|---|---|

Molecular Weight |

320.2 g/mol |

IUPAC Name |

N-(5-bromo-1,3-thiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |

InChI |

InChI=1S/C7H6BrN5OS2/c8-4-1-9-6(16-4)12-5(14)2-15-7-10-3-11-13-7/h1,3H,2H2,(H,9,12,14)(H,10,11,13) |

InChI Key |

JPFQYRJBIQQZRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)NC(=O)CSC2=NC=NN2)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Bromo-1,3-thiazol-2-amine

The 5-bromo-1,3-thiazol-2-amine moiety serves as a critical precursor. A validated approach involves the bromination of 2-aminothiazole using bromine in acetic acid, followed by purification via recrystallization. Alternative routes employ HBr/H2O2 systems under controlled temperatures (0–5°C) to minimize side reactions. Yields typically range from 65% to 78%, with purity confirmed by HPLC (>95%).

Preparation of 1H-1,2,4-Triazole-5-thiol

1H-1,2,4-Triazole-5-thiol is synthesized via cyclization of thiosemicarbazides under alkaline conditions. For instance, heating benzohydrazide with phenylisothiocyanate in ethanol under reflux for 4 hours yields the thiosemicarbazide intermediate, which is subsequently cyclized using NaOH to afford the triazole-thiol. Microwave-assisted methods reduce reaction times to 3–5 minutes with comparable yields (85–90%).

Assembly of the Acetamide Backbone

Chloroacetylation of 5-Bromo-1,3-thiazol-2-amine

The amine group of 5-bromo-1,3-thiazol-2-amine undergoes chloroacetylation using chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base. Reaction conditions (0–5°C, 2 hours) prevent excessive exothermicity, yielding N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide with 82% efficiency. Characterization via 1H NMR confirms the presence of the chloroacetyl group (δ 4.20 ppm, singlet, 2H).

Thiol-Ether Formation with 1H-1,2,4-Triazole-5-thiol

The chloroacetamide intermediate reacts with 1H-1,2,4-triazole-5-thiol in a nucleophilic substitution. Employing DMF as a solvent and K2CO3 as a base at 60°C for 6 hours achieves complete conversion. Post-reaction purification via column chromatography (ethyl acetate/hexane, 3:7) isolates the target compound in 75% yield. LC-MS analysis validates the molecular ion peak at m/z 346.2 [M+H]+.

Optimization Studies and Comparative Analysis

Solvent and Base Selection

Reaction efficiency heavily depends on solvent polarity and base strength. Polar aprotic solvents (DMF, DMSO) enhance thiolate ion nucleophilicity, while weaker bases (K2CO3) minimize side reactions compared to NaOH (Table 1).

Table 1. Impact of Solvent and Base on Thiol-Ether Formation

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K2CO3 | 60 | 6 | 75 |

| DMSO | K2CO3 | 60 | 6 | 68 |

| Ethanol | NaOH | Reflux | 12 | 52 |

| THF | Et3N | 50 | 8 | 45 |

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 100°C) reduces reaction times from 6 hours to 25 minutes, improving yields to 88%. This method enhances reaction homogeneity and reduces thermal degradation, as evidenced by consistent 1H NMR spectra across batches.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

-

1H NMR (400 MHz, DMSO-d6) : δ 13.21 (s, 1H, NH), 7.89 (s, 1H, thiazole-H), 4.45 (s, 2H, SCH2), 3.98 (s, 2H, COCH2), 8.12 (s, 1H, triazole-H).

-

13C NMR (100 MHz, DMSO-d6) : δ 167.8 (C=O), 152.3 (thiazole-C), 145.6 (triazole-C), 34.2 (SCH2), 42.1 (COCH2).

-

IR (KBr) : 3250 cm−1 (N-H), 1680 cm−1 (C=O), 680 cm−1 (C-S).

Purity and Stability Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Accelerated stability studies (40°C/75% RH, 6 months) show no degradation, indicating robust shelf-life under standard storage.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1,3-thiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted thiazole derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves multi-step reactions starting from readily available precursors. The structure can be characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography. For instance, the presence of specific functional groups can be confirmed through characteristic shifts in NMR spectra and distinct absorption bands in IR spectra.

Antimicrobial Properties

Numerous studies have reported the antimicrobial activity of thiazole and triazole derivatives. For example, compounds similar to this compound have shown promising results against a variety of bacterial strains. A study evaluating the antimicrobial efficacy of related thiazole derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research has indicated that derivatives containing thiazole and triazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against MCF-7 breast cancer cells and showed significant growth inhibition through apoptosis induction. Molecular docking studies suggest that these compounds bind effectively to target proteins involved in cancer cell proliferation .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several derivatives based on thiazole and triazole frameworks and evaluated their antimicrobial activities using the turbidimetric method. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than 25 µg/mL against pathogenic strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| D1 | 15 | Staphylococcus aureus |

| D2 | 20 | Escherichia coli |

| D3 | 10 | Candida albicans |

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, derivatives similar to this compound were assessed against several human cancer cell lines. The study utilized the Sulforhodamine B assay to determine cytotoxicity levels.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| D6 | 18 | MCF-7 |

| D7 | 22 | HeLa |

| D8 | 30 | HCT116 |

Mechanism of Action

The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and are often studied using techniques like molecular docking and biochemical assays.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

¹ Molecular formula inferred as C₈H₆BrN₅OS₂ (based on structural similarity to ).

Substituent Impact Analysis :

- Halogenation : Bromine at the 5-position of the thiazole (target compound) increases molecular weight and lipophilicity compared to chlorine analogs (e.g., ). This may enhance membrane permeability but reduce solubility.

- Triazole vs.

- Aromatic Substitutions : Phenyl or fluorophenyl groups on the thiazole (e.g., ) may enhance π-π stacking interactions in enzyme binding pockets, while hydroxyphenyl groups () could introduce hydrogen-bonding capacity.

Physicochemical Properties

- pKa and Solubility : Analogs like have predicted pKa values near 7.5, suggesting partial ionization at physiological pH, which balances solubility and membrane permeability. Bromine’s electron-withdrawing effect may lower the pKa of adjacent functional groups.

Biological Activity

N-(5-bromo-1,3-thiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its synthesis, anti-inflammatory effects, and anticancer activity.

Chemical Structure and Properties

The compound features a thiazole ring and a triazole moiety connected through a sulfanyl group. This structural complexity contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The methods often include the formation of the thiazole and triazole rings followed by coupling reactions to achieve the final product. Specific synthetic routes may vary based on the desired substituents and yield optimization.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds related to this compound.

Mechanism of Action:

The anti-inflammatory activity is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.

Case Studies:

- In vitro Studies:

- A series of analogs showed significant inhibition of COX enzymes with IC50 values ranging from 0.04 to 0.36 μmol for COX-2 compared to indomethacin (IC50 = 0.21 μmol) .

- The compound exhibited effective suppression in carrageenan-induced paw edema models in rats, indicating its potential as an anti-inflammatory agent .

| Compound | COX-1 IC50 (μmol) | COX-2 IC50 (μmol) |

|---|---|---|

| Indomethacin | 0.21 | 2.60 |

| N-(5-bromo...) | 95.0 - >100 | 0.36 |

Anticancer Activity

The anticancer properties of this compound have also been investigated.

Mechanism:

The compound targets specific pathways involved in cancer cell proliferation and survival. It has shown effectiveness against various cancer cell lines including renal cancer cells.

Case Studies:

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(5-bromo-1,3-thiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves coupling a brominated thiazole precursor with a triazole-sulfanyl acetamide intermediate. Key steps include:

- Thiazole Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to introduce the bromine atom at the 5-position of the thiazole ring .

- Sulfanyl Acetamide Formation : React 1H-1,2,4-triazole-5-thiol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the sulfanyl acetamide intermediate.

- Final Coupling : Employ a nucleophilic substitution reaction between the brominated thiazole and the sulfanyl acetamide under reflux in acetonitrile, monitored by TLC/HPLC.

- Optimization : Adjust reaction time (8–12 hrs), temperature (60–80°C), and stoichiometric ratios (1:1.2 thiazole:acetamide) to maximize yield (>70%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the thiazole (C-Br at ~150 ppm) and triazole-sulfanyl (S-CH at ~35 ppm) moieties.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak [M+H] at m/z 345.93 (calculated) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.

- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (±0.3% tolerance) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial Assays : Use microdilution methods against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains. Report MIC values (µg/mL) and compare with standard agents (e.g., ciprofloxacin) .

- Cytotoxicity Testing : Perform MTT assays on human cell lines (e.g., HEK-293) to determine IC values, ensuring selectivity indices >10 for therapeutic potential .

Advanced Research Questions

Q. How does the bromine substituent on the thiazole ring influence the compound’s electronic and biological properties?

- Methodological Answer :

- Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at the thiazole C2 position, enhancing interactions with biological nucleophiles (e.g., enzyme active sites). DFT calculations (B3LYP/6-31G*) quantify charge distribution .

- Bioactivity Impact : Compare brominated vs. non-brominated analogs in enzyme inhibition assays (e.g., kinase or protease targets). Bromine may improve binding affinity by 20–50% via halogen bonding .

Q. What mechanistic insights explain contradictions in observed vs. predicted solubility and stability profiles?

- Methodological Answer :

- Solubility Analysis : Use shake-flask methods to measure aqueous solubility (pH 7.4). Discrepancies arise from unaccounted crystal lattice energy or polymorphic forms. X-ray crystallography (SHELX refinement) identifies dominant packing motifs .

- Stability Studies : Accelerated stability testing (40°C/75% RH) reveals degradation via hydrolysis of the acetamide bond. Stabilize with lyophilization or pH-adjusted formulations .

Q. Which computational methods are effective for predicting SAR and optimizing derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., CYP51 for antifungal activity). Prioritize derivatives with improved binding scores (ΔG < -8 kcal/mol) .

- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R > 0.8) .

Q. How can structural modifications enhance metabolic stability without compromising activity?

- Methodological Answer :

- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Common sites: oxidation of triazole or thiazole rings.

- Design Strategies : Introduce methyl groups at vulnerable positions (e.g., triazole C3) to block oxidative metabolism. Retain >80% activity in follow-up bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.